(E)-2-((1-(スチリルスルホニル)ピロリジン-3-イル)チオ)酢酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H19NO4S2 and its molecular weight is 341.44. The purity is usually 95%.

BenchChem offers high-quality (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ロジウム触媒酸化およびトリフルオロエトキシ化: 研究者らは、ピロリドンをロジウム触媒酸化およびトリフルオロエトキシ化することにより、トリフルオロエトキシ化ジヒドロピロリドンを合成するための新規な方法を開発しました . このプロセスにより、非活性化されたsp3 C–H結合のトリフルオロエトキシ化が可能になり、ハロゲン化された基質または誘導基を必要としません。得られたα,β-不飽和-γ-ブチロラクトンは、マイケル付加反応によってさらに官能基化するか、トリフルオロエトキシ基をヘキサフルオロイソプロポキシ基に交換することができます。これらの化合物は、インビトロで抗腫瘍活性を示し、さらなる研究のための潜在的なヒット化合物として役立ちます。

- 触媒なしでのカルバメートの合成: この化合物の反応性により、容易に利用可能なN-ヘテリルウレアとアルコールから、N-ピリジン-2-イル、N-キノリン-2-イル、およびN-イソキノリン-1-イルカルバメートを触媒なしで合成することができます . この環境に優しい技術は、良好な収率から高い収率と幅広い基質範囲を提供します。

有機合成およびドミノ反応

触媒

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

The exact mode of action of (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures . The compound’s interaction with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways

Pharmacokinetics

Compounds with similar structures have been known to exhibit certain pharmacokinetic properties

Result of Action

Compounds with similar structures have been known to exhibit certain effects

Action Environment

Environmental factors such as ph, temperature, and the presence of other compounds can influence the action of many chemical compounds

生物活性

(E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.

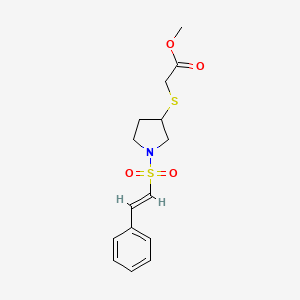

Chemical Structure

The compound can be represented by the following structure:

The biological activity of (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate is primarily attributed to its interaction with various biological targets. The presence of the styrylsulfonyl group suggests potential interactions with proteins involved in signaling pathways, while the pyrrolidine moiety may influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds in the same class demonstrate significant antibacterial and antifungal properties. For instance, compounds with similar structural features have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

- Cytotoxic Effects : Preliminary studies suggest that (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate may exhibit cytotoxic effects against cancer cell lines. This activity could be linked to its ability to induce apoptosis or inhibit cell proliferation .

Data Table: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | Inhibition of growth | |

| Antifungal | Candida species | Inhibition of growth | |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives of styrylsulfonyl compounds, including (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .

- Cytotoxicity Assay : In vitro assays conducted on several cancer cell lines showed that the compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications. Further mechanistic studies are needed to elucidate the pathways involved in its anticancer activity .

特性

IUPAC Name |

methyl 2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-20-15(17)12-21-14-7-9-16(11-14)22(18,19)10-8-13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11-12H2,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJENWCIVSNSVPM-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。